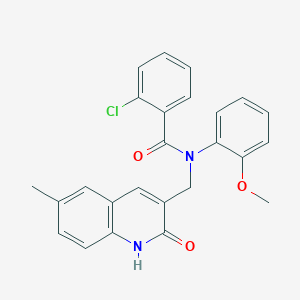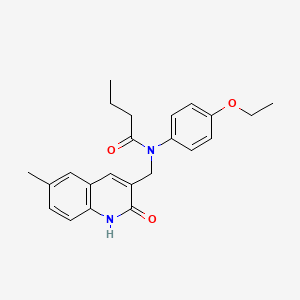
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide, also known as EHP-101, is a novel synthetic compound that has shown potential in the treatment of various neurological and inflammatory disorders. EHP-101 is a small molecule that belongs to the family of quinolinyl amides and has been synthesized using a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation, oxidative stress, and neuroprotection. This compound has been shown to inhibit the activation of microglia and astrocytes, which are key players in the inflammatory response in the central nervous system. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is its high potency and selectivity, which makes it a useful tool for studying the role of inflammation and oxidative stress in various disease models. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide. One direction is to further investigate its potential therapeutic applications in various neurological and inflammatory disorders, such as multiple sclerosis, Huntington's disease, and Alzheimer's disease. Another direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide involves a series of chemical reactions that start with the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 4-ethoxyaniline in the presence of acetic acid. The resulting intermediate is then reacted with butyric anhydride and triethylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties that can be useful in the treatment of multiple sclerosis, Huntington's disease, and Alzheimer's disease. This compound has also been shown to have analgesic properties that can be useful in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-6-22(26)25(19-8-10-20(11-9-19)28-5-2)15-18-14-17-13-16(3)7-12-21(17)24-23(18)27/h7-14H,4-6,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLVUFHBSJBNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

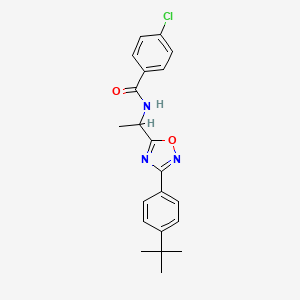
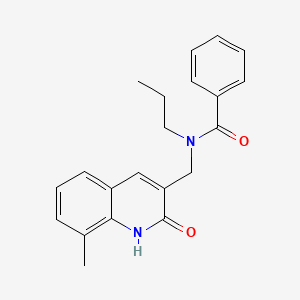
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
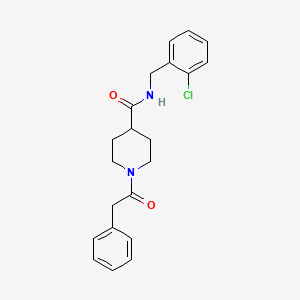

![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)

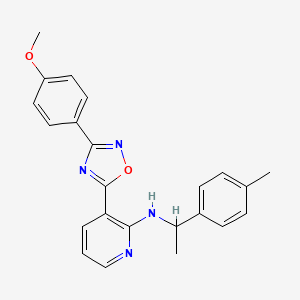
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
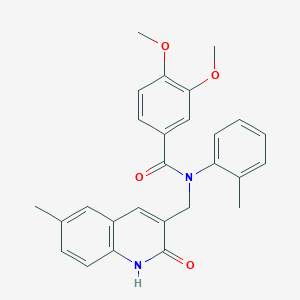
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

